5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this compound belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .
Mode of Action
Thiazoles generally interact with their targets through various mechanisms, depending on the specific biological target and the functional groups present in the compound . For example, some thiazoles can inhibit enzymes, interact with DNA, or modulate receptor activity. The specific mode of action of “5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” would depend on its specific target(s).
Biochemical Pathways
Given the diverse biological activities of thiazoles, it can be inferred that this compound may potentially affect a wide range of biochemical pathways . The exact pathways would depend on the specific biological target(s) of the compound.
Result of Action
Based on the known biological activities of thiazoles, it can be inferred that this compound may have a range of potential effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Preparation Methods
The synthesis of 5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of primary amines with pyrrolidine-3-carboxylic acid and itaconic acid under heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at specific positions on the thiazole and pyrimidine rings.
Common reagents and conditions used in these reactions include bases like triethylamine and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
Thiazole derivatives: Known for their antimicrobial and antifungal activities.
Pyrimidine derivatives: Used in various medicinal applications, including antiviral and anticancer therapies.
What sets 5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its unique combination of thiazole and pyrimidine rings, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S2/c15-7(13-9-11-1-3-17-9)6-5-12-10-14(8(6)16)2-4-18-10/h1-5H,(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLTJHXODLWLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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